2,6-Dichloro-4-methylpyridin-3-amine CAS number 129432-25-3
2,6-Dichloro-4-methylpyridin-3-amine CAS number 129432-25-3
An In-depth Technical Guide to 2,6-Dichloro-4-methylpyridin-3-amine (CAS: 129432-25-3): A Core Building Block for Kinase Inhibitor Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. 2,6-Dichloro-4-methylpyridin-3-amine, registered under CAS number 129432-25-3, has emerged as a pivotal heterocyclic intermediate.[1] Its unique substitution pattern—featuring two reactive chlorine atoms, a nucleophilic amine, and a methyl group on a pyridine core—renders it an exceptionally versatile reagent for constructing complex molecular architectures.
This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into the compound's properties, a reasoned approach to its synthesis, and its principal application as a scaffold in the design of kinase inhibitors. By elucidating the causality behind its use in synthetic protocols, we aim to provide a practical framework for leveraging this compound in drug discovery programs.
Part 1: Compound Profile and Safety
A thorough understanding of a reagent's physicochemical and safety profile is the foundation of its effective and safe utilization in a laboratory setting.
Physicochemical Properties
2,6-Dichloro-4-methylpyridin-3-amine is typically supplied as a white to off-white crystalline powder with a high degree of purity, often exceeding 98%.[1][2] This high purity is critical for minimizing side reactions and ensuring the reproducibility of synthetic outcomes.
| Property | Value | Source(s) |
| CAS Number | 129432-25-3 | [3][4] |
| Molecular Formula | C₆H₆Cl₂N₂ | [4] |
| Molecular Weight | 177.03 g/mol | [5][6] |
| Appearance | White to off-white solid/powder | [1][7] |
| Melting Point | 83.5 - 85.5 °C | [5][6] |
| Boiling Point | 327.7 °C (Predicted/Calculated) | [6][8] |
| Density | ~1.415 g/cm³ (Predicted) | [8] |
| InChIKey | AULKGEJDEAKINM-UHFFFAOYSA-N | [9] |
| Synonyms | 3-Amino-2,6-dichloro-4-methylpyridine, 3-Amino-2,6-dichloro-4-picoline | [5][6] |
Spectroscopic Data
While a comprehensive set of spectral data requires experimental acquisition, publicly available reference spectra provide a baseline for characterization.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyridine ring, the amine (-NH₂) protons, and the methyl (-CH₃) protons. A reference spectrum is available on PubChem, which can be used for comparison.[10]
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.[2][4] Adherence to the following GHS classifications and precautionary measures is mandatory.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Skin Irritation | H315 | Causes skin irritation | [2][4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][4][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [2][4][6] |
Handling and Storage Protocol:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[2][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and skin thoroughly after handling.[2]
-
Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[6] Keep the container tightly closed and store in a locked-up area.[2]
Part 2: Synthesis and Manufacturing Insights
While specific manufacturing protocols for 2,6-dichloro-4-methylpyridin-3-amine are often proprietary, a robust synthetic route can be devised based on established principles of pyridine chemistry. The following represents a logical, multi-step pathway derived from analogous syntheses reported in scientific literature and patents.[11][12]
Proposed Retrosynthetic Pathway
A plausible synthesis begins with a common starting material, 4-picoline (4-methylpyridine), and proceeds through sequential nitration, chlorination, and reduction steps. This approach provides strategic control over the substitution pattern.
Caption: Proposed retrosynthetic analysis for the target compound.
Step-by-Step Synthetic Protocol (Proposed)
This protocol is a composite of established chemical transformations for pyridine derivatives and should be optimized for specific laboratory conditions.
Step 1: Nitration of 4-Picoline
-
Cool concentrated sulfuric acid in a flask to 0 °C using an ice bath.
-
Slowly add 4-picoline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C. This reaction is highly exothermic and potentially hazardous; stringent temperature control is essential.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the 4-methyl-3-nitropyridine product.
-
Filter, wash with cold water, and dry the product.
Step 2: Dichlorination Causality: The subsequent step requires converting the pyridine ring into a form amenable to chlorination at the 2 and 6 positions. This often involves creating hydroxyl groups at these positions, followed by replacement with chlorine using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The precise route from 4-methyl-3-nitropyridine to the 2,6-dihydroxy intermediate can vary.[8]
-
Treat the 4-methyl-3-nitropyridine intermediate under conditions that yield 4-methyl-3-nitropyridin-2,6-diol.
-
In a flask equipped with a reflux condenser, add the diol intermediate to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for several hours. The reaction progress should be monitored by HPLC or TLC.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the residue onto ice water to precipitate the 2,6-dichloro-4-methyl-3-nitropyridine.
-
Filter the solid, wash thoroughly with water, and dry.
Step 3: Reduction of the Nitro Group
-
Suspend the 2,6-dichloro-4-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid (Béchamp reduction). Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Heat the mixture and stir until the reduction of the nitro group to an amine is complete.
-
Cool the reaction, filter off the catalyst or iron salts, and neutralize the filtrate.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the final product, 2,6-dichloro-4-methylpyridin-3-amine.
-
Purify further by recrystallization if necessary.
Part 3: Core Application in Kinase Inhibitor Synthesis
The primary utility of 2,6-dichloro-4-methylpyridin-3-amine in drug discovery lies in its role as a precursor to kinase inhibitors.[3] The aminopyridine motif is a "privileged scaffold" known to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases.[13]
Case Study: Synthesis of a Sorafenib-like Diaryl Ether Core
Sorafenib is a multi-kinase inhibitor used in cancer therapy, featuring a diaryl ether linkage.[1] The title compound is an ideal starting material for synthesizing analogues of such drugs. The two chlorine atoms offer differential reactivity, allowing for selective substitution. The chlorine at the 2-position is activated by the adjacent amine and the ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SₙAr).
Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr) This protocol describes the coupling of 2,6-dichloro-4-methylpyridin-3-amine with 4-aminophenol, a key step in forming the diaryl ether core.
-
To a solution of 4-aminophenol (1.0 eq) in a polar aprotic solvent like DMF or DMAc, add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C. Allow the mixture to stir for 30 minutes to form the sodium phenoxide salt. Causality: The phenoxide is a much stronger nucleophile than the neutral phenol, which is necessary for the SₙAr reaction.
-
Add a solution of 2,6-dichloro-4-methylpyridin-3-amine (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS. The chlorine at the 2-position is expected to be more readily displaced.
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2-(4-aminophenoxy)-6-chloro-4-methylpyridin-3-amine intermediate.
Caption: Workflow for synthesizing a diaryl ether kinase inhibitor core.
Part 4: Mechanistic Implications for Drug Design
The synthesized diaryl ether core contains all the necessary functionalities for elaboration into a potent kinase inhibitor. The remaining amine group on the pyridine ring and the amine on the distal phenyl ring serve as handles for introducing further structural motifs to achieve target specificity and desired pharmaceutical properties.
Binding Hypothesis at the Kinase Hinge Region
The aminopyridine portion of the molecule is fundamental to its biological activity. It acts as a hydrogen bond donor and acceptor, mimicking the adenine part of ATP and anchoring the inhibitor to the "hinge" residues that connect the N- and C-lobes of the kinase domain. The rest of the molecule can then occupy the rest of the ATP-binding site, conferring potency and selectivity.
Caption: Diagram of the inhibitor scaffold binding to a kinase active site.
Conclusion
2,6-Dichloro-4-methylpyridin-3-amine is a high-value, versatile building block for chemical synthesis. Its well-defined structure provides multiple reactive sites that can be selectively addressed to build molecular complexity. As demonstrated, its most significant application is in the field of drug discovery, particularly as a foundational scaffold for a wide range of kinase inhibitors. The strategic rationale for its use, grounded in its ability to form key interactions with enzyme targets, ensures its continued relevance for researchers and scientists dedicated to developing the next generation of targeted therapeutics.
References
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LookChem. Cas 129432-25-3, 2,6-Dichloro-4-methyl-3-aminopyridine. Available from: [Link]
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PubChem. 3-Amino-2,6-dichloro-4-methylpyridine. Available from: [Link]
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LookChem. 129432-25-3 Basic Information. Available from: [Link]
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- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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iChemical. 2,6-Dichloro-4-methyl-3-aminopyridine, CAS No. 129432-25-3. Available from: [Link]
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